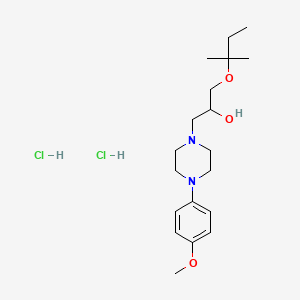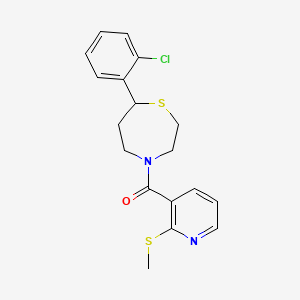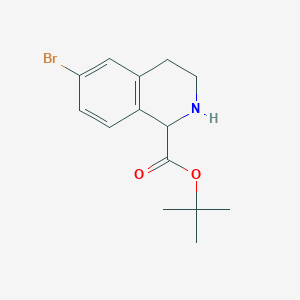
Tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a synthetic compound that has gained significant attention in scientific research. It is commonly used in the development of new drugs due to its unique properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is not fully understood. However, it has been proposed that it exerts its pharmacological effects through the modulation of various signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in inflammation and cancer. It has also been found to inhibit the replication of certain viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. Additionally, it has been found to protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate in lab experiments is its potent pharmacological activity. It has been shown to exhibit activity at low concentrations, making it a valuable tool for drug development. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate in scientific research. One potential direction is the development of new drugs for the treatment of neurodegenerative diseases. Another direction is the investigation of its potential as an anti-viral agent. Additionally, there is potential for the development of new anti-inflammatory and anti-cancer drugs based on its pharmacological activity.
Conclusion
This compound is a synthetic compound that has shown promise in scientific research. Its potent pharmacological activity makes it a valuable tool for drug development. Its anti-inflammatory, anti-cancer, and anti-viral activities, as well as its neuroprotective effects, make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves the reaction of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with tert-butanol in the presence of a dehydrating agent such as thionyl chloride. The product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has been extensively used in scientific research for the development of new drugs. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. It has also been shown to possess neuroprotective effects and has potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)12-11-5-4-10(15)8-9(11)6-7-16-12/h4-5,8,12,16H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFAXPDPWRTJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2=C(CCN1)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2516923.png)
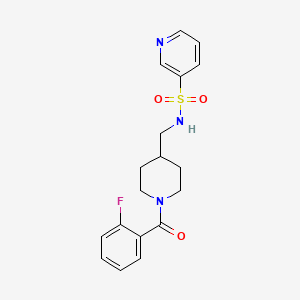

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2516928.png)
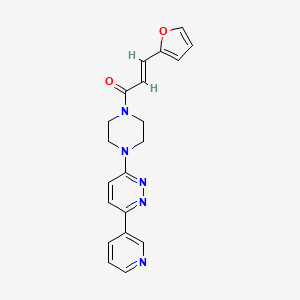
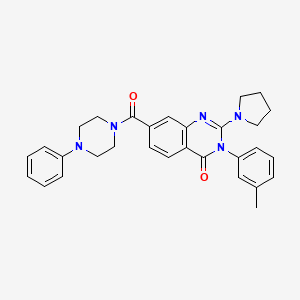
![4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2516933.png)
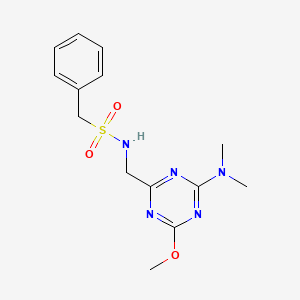
![1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2516935.png)
